molecular formula C25H21N3O2 B3483542 6-(4-morpholinylcarbonyl)-2,3-diphenylquinoxaline

6-(4-morpholinylcarbonyl)-2,3-diphenylquinoxaline

Cat. No. B3483542
M. Wt: 395.5 g/mol
InChI Key: XMOAXXRVOGXRCI-UHFFFAOYSA-N
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Description

The compound “6-(4-morpholinylcarbonyl)-2,3-diphenylquinoxaline” is a quinoxaline derivative. Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms. The “6-(4-morpholinylcarbonyl)-2,3-diphenyl” part suggests that there are additional functional groups attached to this ring .


Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple rings. The quinoxaline core is a bicyclic structure, and the diphenyl groups suggest two additional benzene rings. The morpholinylcarbonyl group would add another ring, making this a polycyclic compound .

Mechanism of Action

The mechanism of action would depend on the use of this compound. For example, some quinoxaline derivatives have biological activity and can interact with various enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, safe handling and usage are crucial. Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed .

Future Directions

The study and development of new quinoxaline derivatives is an active area of research, often driven by the search for new pharmaceuticals. This compound, with its complex structure, could be of interest in such research .

properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(28-13-15-30-16-14-28)20-11-12-21-22(17-20)27-24(19-9-5-2-6-10-19)23(26-21)18-7-3-1-4-8-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOAXXRVOGXRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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